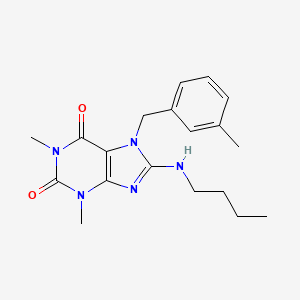

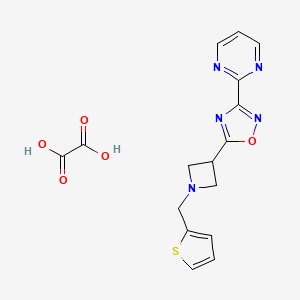

8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, commonly known as BW 723C86, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 1998 by researchers at Bristol-Myers Squibb.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for the compound '8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione' involves the introduction of a butylamino group, a 3-methylbenzyl group, and two methyl groups onto a purine-2,6(3H,7H)-dione scaffold.

Starting Materials

2,6-dioxopurine, butylamine, 3-methylbenzyl chloride, dimethylformamide, potassium carbonate, acetic anhydride, sodium borohydride, hydrochloric acid, sodium hydroxide, ethanol

Reaction

1. 2,6-dioxopurine is reacted with butylamine in the presence of potassium carbonate and dimethylformamide to form 8-butylamino-1,3-dimethylpurine-2,6(3H,7H)-dione., 2. 8-butylamino-1,3-dimethylpurine-2,6(3H,7H)-dione is reacted with 3-methylbenzyl chloride in the presence of potassium carbonate and dimethylformamide to form 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)purine-2,6(3H,7H)-dione., 3. 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)purine-2,6(3H,7H)-dione is reacted with acetic anhydride and sodium borohydride in ethanol to reduce the carbonyl group at position 2 to a hydroxyl group, forming 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1,2-dihydropurine-2,6(3H,7H)-dione., 4. 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1,2-dihydropurine-2,6(3H,7H)-dione is oxidized with sodium periodate to form 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione., 5. 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is treated with hydrochloric acid and sodium hydroxide to form the final compound, 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione.

Wirkmechanismus

As a selective antagonist of the dopamine D3 receptor, BW 723C86 binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in dopamine release and a reduction in the activity of dopaminergic neurons.

Biochemische Und Physiologische Effekte

Studies have shown that BW 723C86 can have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to reduce cocaine self-administration in rats, decrease the rewarding effects of food, and attenuate the development of tolerance to opioids.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BW 723C86 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this specific pathway. However, a limitation is that it may not accurately replicate the effects of other drugs or conditions that affect the dopaminergic system.

Zukünftige Richtungen

There are several potential future directions for research involving BW 723C86. For example, it could be used to investigate the role of the dopamine D3 receptor in other physiological processes, such as learning and memory. Additionally, it could be used in conjunction with other drugs or genetic manipulations to better understand the complex interactions between different components of the dopaminergic system.

Wissenschaftliche Forschungsanwendungen

BW 723C86 has been used in numerous scientific studies to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been shown to modulate the reward system and play a role in drug addiction, as well as in the regulation of locomotor activity and mood.

Eigenschaften

IUPAC Name |

8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-5-6-10-20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-14-9-7-8-13(2)11-14/h7-9,11H,5-6,10,12H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBFEAPRQJVJHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2401938.png)

![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)

![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)

![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)

![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide](/img/structure/B2401957.png)

![3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2401959.png)